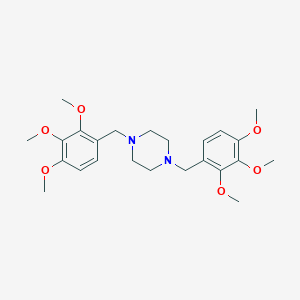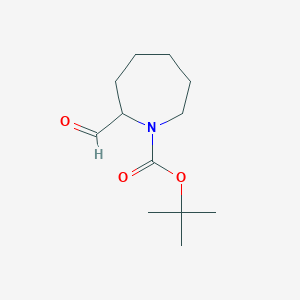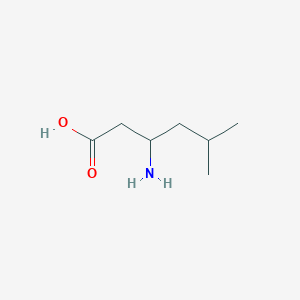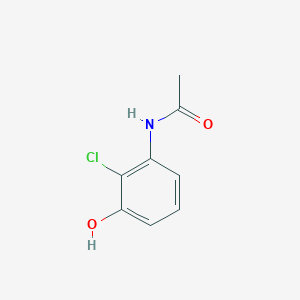
N-(2-chloro-3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-hydroxyphenyl)acetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has been a valuable tool in the fight against infectious diseases.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections. It has been shown to be effective against both gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been used in the treatment of typhoid fever, meningitis, and other serious infections.
Mecanismo De Acción
N-(2-chloro-3-hydroxyphenyl)acetamidecol works by inhibiting the bacterial ribosome, which is responsible for protein synthesis. It binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, thereby inhibiting the production of new proteins. This ultimately leads to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the production of red blood cells, which can lead to anemia. It can also cause bone marrow suppression, which can result in a decrease in white blood cells and platelets. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been shown to have a negative effect on liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-3-hydroxyphenyl)acetamidecol has a number of advantages and limitations for use in lab experiments. One advantage is that it is effective against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. However, its use is limited by its potential toxicity and the risk of developing resistance.
Direcciones Futuras
There are a number of future directions for research on N-(2-chloro-3-hydroxyphenyl)acetamidecol. One area of interest is the development of new antibiotics that are effective against resistant strains of bacteria. Another area of interest is the study of the long-term effects of N-(2-chloro-3-hydroxyphenyl)acetamidecol on the body, particularly with regard to its impact on liver function and bone marrow suppression. Finally, there is a need for more research on the mechanism of action of N-(2-chloro-3-hydroxyphenyl)acetamidecol, which could lead to the development of new drugs that target the bacterial ribosome.
Métodos De Síntesis
The synthesis of N-(2-chloro-3-hydroxyphenyl)acetamidecol involves the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with dichloroacetic acid to form the intermediate, N-(2,4-dichloro-3-nitrophenyl)acetamide. The final step involves reducing the nitro group to an amino group using sodium borohydride to form N-(2-chloro-3-hydroxyphenyl)acetamidecol.
Propiedades
Número CAS |
130647-85-7 |
|---|---|
Nombre del producto |
N-(2-chloro-3-hydroxyphenyl)acetamide |
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
N-(2-chloro-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-6-3-2-4-7(12)8(6)9/h2-4,12H,1H3,(H,10,11) |
Clave InChI |
KZKLPYFXZLECRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
SMILES canónico |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
Sinónimos |
Acetamide, N-(2-chloro-3-hydroxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





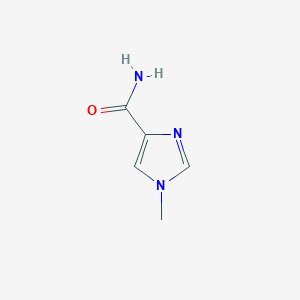


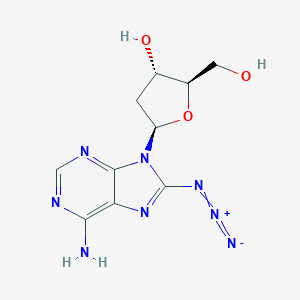
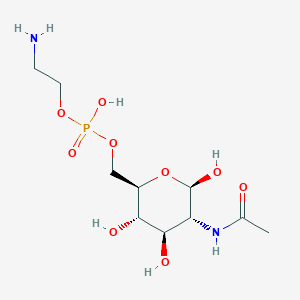

![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
